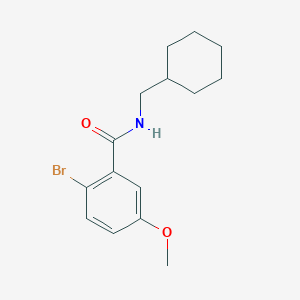
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
作用機序
The exact mechanism of action of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide binds to a receptor called STING (Stimulator of Interferon Genes), which triggers the production of interferon and other cytokines that help to activate immune cells. This immune response can lead to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has been shown to have a number of biochemical and physiological effects. It can increase the production of interferon and other cytokines, activate immune cells such as macrophages and natural killer cells, and inhibit the growth of blood vessels that supply tumors. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has also been shown to have anti-inflammatory properties and can reduce the production of certain pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide for lab experiments is its well-established synthesis method and the availability of the compound for research purposes. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, there are some limitations to the use of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide in lab experiments. It can be toxic at high doses and can cause a range of side effects, including fever, nausea, and vomiting. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide also has a short half-life, which can make it difficult to administer in animal studies.
将来の方向性
There are a number of future directions for research on 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide. One area of interest is the development of more effective combination therapies that include 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide. Another area of research is the development of new STING agonists that may have improved anti-tumor activity and fewer side effects. Additionally, there is ongoing research on the use of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the immune response against cancer cells.
Conclusion:
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide is a synthetic compound that has shown promise as a potential cancer treatment. It works by activating the immune system to attack cancer cells and has been shown to have anti-tumor activity in a variety of cancer cell lines. While there are some limitations to its use in lab experiments, 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide remains a valuable tool for cancer research. Ongoing research on 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide and its mechanism of action may lead to the development of more effective cancer treatments in the future.
合成法
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine, followed by the reaction of the resulting product with ethyl oxalyl chloride. The final product is then obtained through a series of purification steps. This synthesis method has been well-established and is widely used in the production of 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide for research purposes.
科学的研究の応用
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-4-13(9-12(11)2)15(19)16-10-14(18)17-5-7-20-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKETIDWIZYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7477376.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)
![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)